[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
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Overview
Description
[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring, a methoxy-substituted pyrimidine, and an acetate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated oxolane ring, followed by the introduction of the methoxy-substituted pyrimidine and the acetate group. Key reaction conditions include the use of specific catalysts, temperature control, and solvent selection to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Properties
Molecular Formula |
C20H21FN2O8 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H21FN2O8/c1-9-6-4-5-7-11(9)14(25)15(26)16-13(21)17(30-10(2)24)19(31-16)23-8-12(29-3)18(27)22-20(23)28/h4-8,13,15-17,19,26H,1-3H3,(H,22,27,28)/t13-,15?,16+,17-,19-/m1/s1 |
InChI Key |
UJDKWCILFWBCIZ-UTSLFXIRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)OC)OC(=O)C)F)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)OC)OC(=O)C)F)O |
Origin of Product |
United States |
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